molecular formula C11H13N3O2 B2702332 4-(4-Aminobenzoyl)piperazin-2-one CAS No. 926221-91-2

4-(4-Aminobenzoyl)piperazin-2-one

Cat. No.: B2702332
CAS No.: 926221-91-2
M. Wt: 219.244
InChI Key: PTVZZAPZJLFASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Aminobenzoyl)piperazin-2-one is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.244. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminobenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-9-3-1-8(2-4-9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVZZAPZJLFASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(4-Aminobenzoyl)piperazin-2-one safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-(4-Aminobenzoyl)piperazin-2-one

Introduction

This compound is a chemical compound of interest to researchers and professionals in the field of drug development. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, this guide has been meticulously compiled by synthesizing data from structurally related piperazine derivatives and adhering to established principles of chemical safety. The information herein is intended to provide a robust framework for the safe handling, storage, and disposal of this compound. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed safety decisions.

Hazard Identification and Risk Assessment

The toxicological properties of this compound have not been fully investigated. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be hazardous until proven otherwise. The molecular structure, featuring a piperazine ring, suggests that potential health effects associated with other piperazine derivatives could be relevant. Some piperazine salts have been associated with neurotoxicity and reproductive toxicity, and may cause allergic skin or respiratory reactions.[1]

Based on an analysis of related chemical structures and general hazard classifications for similar compounds, the following potential hazards should be considered:

Potential Hazard GHS Hazard Class (Anticipated) Rationale and Precautionary Notes
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Many organic amines and complex heterocyclic compounds can be harmful if ingested.[2] Avoid ingestion by prohibiting eating, drinking, and smoking in the laboratory.
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Aromatic amines and piperazine derivatives can be irritating to the skin upon contact.[2][3] Prolonged or repeated contact should be avoided.
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)As with many fine chemical powders, dust can be irritating to the eyes.[2][3] The chemical nature suggests a potential for more severe irritation.
Respiratory SensitizationCategory 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled)Piperazine and its salts are known respiratory sensitizers.[1][4] Inhalation of dust should be minimized.
Skin SensitizationCategory 1 (May cause an allergic skin reaction)Dermal exposure to piperazine derivatives can lead to skin sensitization.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)Inhalation of fine dusts from organic compounds can irritate the respiratory tract.[2]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls, from most to least effective, should always be followed.

Hierarchy of Controls cluster_main Hierarchy of Hazard Controls Elimination Elimination (Not applicable for this compound) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for minimizing chemical exposure.

Engineering Controls
  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6] A face shield should be worn in situations where there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[7]

    • Lab Coat: A full-sleeved lab coat should be worn and kept fastened.

  • Respiratory Protection: If work must be performed outside of a fume hood where dust may be generated, a NIOSH (US) or CEN (EU) approved respirator with a particulate filter (N95 or P1 type) is recommended.[6]

Safe Handling and Storage Protocols

Adherence to strict protocols is critical to prevent accidental exposure and maintain the stability of the compound.

Detailed Protocol for Handling Solid Compound
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment (spatula, weigh boat, vials, solvent, etc.).

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a spatula to carefully transfer the solid from the stock bottle to a weigh boat. Avoid any actions that could generate dust.

    • Close the stock bottle tightly immediately after use.

  • Dissolution:

    • Place the weigh boat containing the compound into the desired flask or beaker.

    • Add the solvent slowly to the vessel, rinsing the weigh boat to ensure a complete transfer.

    • If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization.

  • Cleanup:

    • Carefully wipe down the spatula and work surface with a damp cloth or paper towel (the solvent used for cleaning should be appropriate for the compound).

    • Dispose of all contaminated disposable materials (gloves, weigh boat, paper towels) in a designated chemical waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Storage Requirements
  • Container: Keep the container tightly closed to prevent contamination and potential reaction with atmospheric moisture or gases.[8]

  • Environment: Store in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[6][9] The aromatic amine moiety can be susceptible to oxidation.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazards.

First-Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Accidental Release Measures (Spill Response)

The following workflow outlines the procedure for a small laboratory spill.

Spill Response Workflow cluster_spill Small Chemical Spill Response A Assess the Situation (Is it safe to clean up?) B Alert Personnel (Inform others in the lab) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Contain the Spill (Use absorbent pads around the spill) C->D E Clean Up (Gently sweep solid or absorb liquid) D->E F Package Waste (Place in a sealed, labeled bag/container) E->F G Decontaminate Area (Wipe spill area with appropriate solvent) F->G H Dispose of Waste (Follow institutional EHS guidelines) G->H I Wash Hands Thoroughly H->I

Caption: Step-by-step workflow for responding to a small chemical spill.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Stability and Reactivity

  • Stability: The compound is expected to be stable under recommended storage conditions.[6][10]

  • Reactivity: Avoid contact with strong oxidizing agents and strong acids.[6][9]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6][10]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6] Do not dispose of this chemical down the drain. All waste materials, including contaminated PPE and cleaning materials, should be collected in a designated, properly labeled hazardous waste container. Consult with your institution's EHS department for specific guidance on waste stream classification and disposal procedures.

Conclusion

While this compound lacks a specific, detailed toxicological profile, a risk-based approach grounded in the precautionary principle is essential for its safe use in a research setting. By understanding the potential hazards inferred from its chemical structure and related compounds, and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC.

  • SAFETY DATA SHEET for N-(2-Aminoethyl)piperazine. Tokyo Chemical Industry. (November 20, 2024).

  • SAFETY DATA SHEET for Piperazine. Fisher Scientific. (January 18, 2018).

  • SAFETY DATA SHEET for 2-(4-Benzylpiperazino)ethan-1-amine. Fisher Scientific. (October 22, 2010).

  • SAFETY DATA SHEET for 1-(4-Chlorophenylmethyl)piperazine. Fisher Scientific. (December 15, 2011).

  • Safety Data Sheet for (3S,6R)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione. Enamine.

  • SAFETY DATA SHEET for Sulfuric Acid. Sigma-Aldrich. (January 27, 2026).

  • Safety Data Sheet for (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. Combi-Blocks. (June 10, 2023).

  • SAFETY DATA SHEET for Sulfuric acid. Fisher Scientific. (November 12, 2010).

  • SAFETY DATA SHEET for tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate. TCI Chemicals. (April 03, 2025).

  • SAFETY DATA SHEET for 1-Acetyl-4-(4-aminophenyl)piperazine. Fisher Scientific. (March 31, 2024).

  • SAFETY DATA SHEET for Piperazine, anhydrous. Thermo Fisher Scientific. (November 24, 2010).

  • Sulfuric Acid. Canadian Centre for Occupational Health and Safety. (January 27, 2023).

  • Safety Data Sheet for Aminophenazone. Cayman Chemical. (November 09, 2025).

  • 4-(4-Aminophenyl)-2-piperazinone. American Elements.

  • Hazardous Substance Fact Sheet for Sulfuric Acid. New Jersey Department of Health.

  • Piperazine salts: Human health tier II assessment. Australian Government Department of Health. (October 26, 2018).

  • SAFETY DATA SHEET for Sulphuric Acid 93%. Univar Solutions.

  • 4-(4-Aminophenyl)piperazine, N1-BOC protected. Apollo Scientific.

  • This compound. BLDpharm.

Sources

Methodological & Application

synthesis of 4-(4-Aminobenzoyl)piperazin-2-one from 4-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of 4-(4-Aminobenzoyl)piperazin-2-one

Executive Summary

This application note details the robust, two-step synthesis of This compound , a critical pharmacophore often utilized in the development of Factor Xa inhibitors (e.g., Apixaban analogs) and other serine protease inhibitors. The protocol leverages a regioselective acylation of piperazin-2-one followed by a catalytic hydrogenation of the nitro group. This guide emphasizes process safety, scalability, and purification strategies suitable for pharmaceutical research environments.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a "protecting-group-free" strategy. Piperazin-2-one contains two nitrogen atoms:

  • N1 (Lactam): Non-nucleophilic due to amide resonance stabilization.

  • N4 (Amine): Highly nucleophilic secondary amine.

This electronic differentiation allows for the direct, regioselective acylation at N4 without the need for N1 protection, significantly streamlining the workflow.

Reaction Scheme:

ReactionScheme SM1 Piperazin-2-one (Nucleophile) INT Intermediate: 4-(4-Nitrobenzoyl) piperazin-2-one SM1->INT Step 1: Acylation TEA, DCM, 0°C SM2 4-Nitrobenzoyl Chloride SM2->INT PROD Target: 4-(4-Aminobenzoyl) piperazin-2-one INT->PROD Step 2: Reduction H2, Pd/C, MeOH

Caption: Two-step synthesis exploiting the nucleophilic differentiation of piperazin-2-one.

Experimental Protocol

Phase 1: Regioselective Acylation

Objective: Synthesis of 4-(4-nitrobenzoyl)piperazin-2-one.

Reagents & Materials:

  • Piperazin-2-one (1.0 equiv)[1][2]

  • 4-Nitrobenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add piperazin-2-one (1.0 equiv) and DCM .

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add TEA (2.5 equiv) dropwise. The mixture may become clear as the amine salt forms.

  • Acylation: Dissolve 4-nitrobenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[3]

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often a pale yellow solid. If necessary, purify via flash chromatography (SiO₂, 0–5% MeOH/DCM gradient) or recrystallize from EtOAc/Hexanes.

Critical Insight: The N1-lactam nitrogen does not react under these conditions. If bis-acylation is observed (rare), ensure the temperature is strictly controlled at 0°C during addition.

Phase 2: Nitro Reduction (Hydrogenation)

Objective: Reduction to this compound.[4]

Reagents & Materials:

  • 4-(4-Nitrobenzoyl)piperazin-2-one (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH) (20 mL/g)

  • Hydrogen Gas (H₂) (Balloon pressure)

Procedure:

  • Preparation: Dissolve the nitro-intermediate in MeOH . If solubility is poor, use a MeOH/THF mixture or warm slightly.

  • Catalyst Addition: Under a nitrogen stream, carefully add 10% Pd/C (10 wt% of substrate mass). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ (balloon) three times. Stir vigorously at RT for 4–16 hours.

  • Monitoring: Monitor by LC-MS. The disappearance of the nitro peak (M+) and appearance of the amine peak (M-30+2 = M-28 mass shift typically, but here -O2 +H2 = -32 + 2 = -30 mass change) confirms conversion.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with MeOH.

    • Concentrate the filtrate to dryness.

  • Purification: The product is typically obtained as an off-white solid in high purity (>95%). If further purification is needed, recrystallize from EtOH or use preparative HPLC.

Analytical Characterization

CompoundKey 1H NMR Signals (DMSO-d6, 400 MHz)
Intermediate (Nitro) δ 8.30 (d, 2H, Ar-H ortho to NO₂), δ 7.70 (d, 2H, Ar-H meta to NO₂), δ 7.90 (s, 1H, Lactam NH).
Final Product (Amine) δ 7.15 (d, 2H, Ar-H ortho to CO), δ 6.55 (d, 2H, Ar-H ortho to NH₂), δ 5.60 (s, 2H, NH₂ broad), δ 7.85 (s, 1H, Lactam NH).

Note: The dramatic upfield shift of the aromatic protons (from ~8.3 ppm to ~6.5 ppm) confirms the reduction of the electron-withdrawing nitro group to the electron-donating amino group.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility (Step 2) Nitro-intermediate is crystalline/insoluble.Add THF as a co-solvent or heat to 40°C during hydrogenation.
Incomplete Reduction Catalyst poisoning or insufficient H₂.Purge system again; add fresh catalyst (5 wt%); ensure vigorous stirring to break H₂ gas into solution.
Bis-acylation (Step 1) Excess acid chloride or high temp.Strictly maintain 0°C; add acid chloride slowly; ensure stoichiometry is 1.0 : 1.1.

Workflow Logic Diagram

Workflow Start Start: Raw Materials Step1 Acylation Reaction (DCM, TEA, 0°C) Start->Step1 Check1 QC: LC-MS (Confirm Mono-acylation) Step1->Check1 Check1->Step1 Fail (Optimize Temp) Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Check1->Step2 Pass Workup2 Celite Filtration & Concentration Step2->Workup2 Final Final Product: This compound Workup2->Final

Caption: Operational workflow for the synthesis process.

References

  • Vertex Pharmaceuticals Inc. (2014). Anti-PCSK9 compounds and methods for the treatment and/or prevention of cardiovascular diseases. WO2014150395A1. Link

  • GuideChem. (2022). This compound Product Details & CAS 926221-91-2.[4] Link

  • Agios Pharmaceuticals. (2012). Pyruvate kinase R activators for use in therapy. EP2704720B1. Link

  • Organic Chemistry Portal. (2023). Synthesis of Piperazin-2-ones. Link

Sources

Application Notes and Protocols for the Use of 4-(4-Aminobenzoyl)piperazin-2-one as a Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Peptide Mimetics and the Rise of Privileged Scaffolds

Peptides are fundamental to a vast array of physiological processes, acting as hormones, neurotransmitters, and modulators of protein-protein interactions (PPIs)[1]. This central role in biology makes them attractive starting points for drug discovery. However, the therapeutic application of native peptides is often hampered by their inherent pharmacological weaknesses, including poor metabolic stability due to proteolytic degradation, low oral bioavailability, and limited cell permeability[1][2]. To overcome these limitations, medicinal chemists have turned to the design of peptidomimetics – small molecules that mimic the three-dimensional structure and biological activity of peptides but with improved drug-like properties[3][4].

A key strategy in peptidomimetic design is the use of conformationally constrained scaffolds that can project the critical side-chain functionalities of a peptide in the correct spatial orientation for target recognition. The piperazine and piperazinone cores have emerged as "privileged scaffolds" in modern medicinal chemistry, appearing in numerous approved drugs due to their favorable pharmacokinetic properties and synthetic tractability[5][6][7]. The 2-piperazinone ring, in particular, offers a rigidified backbone that can serve as a template for mimicking secondary peptide structures, such as the ubiquitous β-turn[1].

This application note provides a detailed guide for researchers on the use of 4-(4-aminobenzoyl)piperazin-2-one as a versatile peptidomimetic scaffold. We will explore its synthesis, physicochemical properties, and its application in the design of libraries targeting protein-protein interactions. The protocols provided are designed to be robust and adaptable for various research applications in drug discovery and chemical biology.

Physicochemical and Structural Properties of the Scaffold

The this compound scaffold possesses a unique combination of structural rigidity and chemical functionality that makes it an excellent starting point for peptidomimetic design.

Key Features:

  • Rigidified Backbone: The piperazin-2-one ring system introduces a significant degree of conformational constraint compared to a linear peptide backbone. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

  • Defined Vectorial Display of Substituents: The geometry of the scaffold allows for the predictable projection of substituents from the nitrogen and carbon atoms of the ring, mimicking the side-chain orientations of a peptide.

  • Synthetic Tractability: The exocyclic primary amine on the benzoyl group serves as a key synthetic handle for diversification, allowing for the facile introduction of a wide range of chemical moieties to mimic different amino acid side chains. The nitrogen atoms of the piperazinone ring also offer opportunities for further functionalization.

  • Hydrogen Bonding Capabilities: The amide bond within the piperazinone ring and the exocyclic amide can participate in hydrogen bonding interactions with target proteins, mimicking the hydrogen bond patterns of a native peptide.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Topological Polar Surface Area 75.9 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bond Count 2

Synthesis of the this compound Scaffold

The following is a representative two-step protocol for the synthesis of the title scaffold, based on established methodologies for the N-acylation of piperazines and subsequent nitro group reduction[3][8].

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Nitro Group Reduction Piperazin-2-one Piperazin-2-one 4-(4-Nitrobenzoyl)piperazin-2-one 4-(4-Nitrobenzoyl)piperazin-2-one Piperazin-2-one->4-(4-Nitrobenzoyl)piperazin-2-one Et3N, DCM, 0°C to rt 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride->4-(4-Nitrobenzoyl)piperazin-2-one 4-(4-Nitrobenzoyl)piperazin-2-one_intermediate 4-(4-Nitrobenzoyl)piperazin-2-one 4-(4-Nitrobenzoyl)piperazin-2-one->4-(4-Nitrobenzoyl)piperazin-2-one_intermediate 4-(4-Aminobenzoyl)piperazin-2-one_product This compound 4-(4-Nitrobenzoyl)piperazin-2-one_intermediate->4-(4-Aminobenzoyl)piperazin-2-one_product H2, Pd/C, MeOH

Figure 1. Synthetic scheme for this compound.
Protocol 1: Synthesis of 4-(4-Nitrobenzoyl)piperazin-2-one

Materials:

  • Piperazin-2-one

  • 4-Nitrobenzoyl chloride

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve piperazin-2-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane and add this solution dropwise to the cooled piperazin-2-one solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford 4-(4-nitrobenzoyl)piperazin-2-one as a solid.

Protocol 2: Synthesis of this compound

Materials:

  • 4-(4-Nitrobenzoyl)piperazin-2-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply or a suitable hydrogen source (e.g., ammonium formate)

Equipment:

  • Hydrogenation flask or a round-bottom flask suitable for catalytic hydrogenation

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Reaction Setup: To a solution of 4-(4-nitrobenzoyl)piperazin-2-one (1.0 eq) in methanol, carefully add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Application as a Peptidomimetic Scaffold for Targeting Protein-Protein Interactions

The this compound scaffold is an excellent starting point for creating libraries of compounds aimed at disrupting protein-protein interactions (PPIs). The exocyclic amine provides a convenient point for diversification, allowing the exploration of a wide chemical space to mimic the side chains of key amino acid residues at a PPI interface.

Design Rationale: Mimicking a β-Turn

Many PPIs are mediated by short peptide motifs, often adopting a β-turn conformation[1]. The constrained nature of the piperazin-2-one ring can pre-organize the appended substituents into a conformation that mimics the i, i+1, i+2, and i+3 residues of a β-turn. The aminobenzoyl moiety can be considered a mimic of the i+1 or i+2 residue side chain, while further functionalization of the piperazinone ring nitrogens can mimic other side chains.

G cluster_0 Library Synthesis Workflow Scaffold This compound Scaffold Parallel_Synthesis Parallel Synthesis (Amide coupling, Sulfonylation, Urea formation, etc.) Scaffold->Parallel_Synthesis Building_Blocks Diverse Building Blocks (Carboxylic Acids, Sulfonyl Chlorides, Isocyanates, etc.) Building_Blocks->Parallel_Synthesis Library Peptidomimetic Library Parallel_Synthesis->Library Screening High-Throughput Screening (e.g., ELISA, FP, TR-FRET) Library->Screening Hit_Compounds Hit Compounds Screening->Hit_Compounds SAR_Optimization SAR & Lead Optimization Hit_Compounds->SAR_Optimization Lead_Candidate Lead Candidate SAR_Optimization->Lead_Candidate

Figure 2. Workflow for library synthesis and screening.
Protocol 3: Parallel Library Synthesis via Amide Coupling

This protocol describes a general method for the parallel synthesis of a peptidomimetic library by acylating the primary amine of the scaffold with a diverse set of carboxylic acids.

Materials:

  • This compound

  • A library of diverse carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block or individual reaction vials

Equipment:

  • Liquid handling system or multichannel pipette

  • Inert gas manifold for 96-well plates

  • Plate shaker

  • Centrifugal evaporator

  • HPLC-MS for purification and analysis

Procedure:

  • Stock Solutions: Prepare stock solutions of this compound, HATU, and DIPEA in anhydrous DMF. Prepare a plate of stock solutions for the carboxylic acid library in DMF.

  • Reaction Setup: In each well of a 96-well reaction block, add the carboxylic acid solution (1.2 eq).

  • Activation: Add the HATU stock solution (1.2 eq) followed by the DIPEA stock solution (2.5 eq) to each well. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Amine Addition: Add the this compound stock solution (1.0 eq) to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding water to each well.

    • The library can be purified by preparative HPLC-MS.

  • Analysis: Analyze the purity and confirm the identity of each library member by analytical LC-MS.

Biological Evaluation: A Case Study in Targeting a PPI

To illustrate the application of a library derived from the this compound scaffold, we will outline a protocol for screening for inhibitors of the p53-MDM2 interaction, a well-validated target in oncology. The p53-MDM2 interaction is mediated by a short α-helical region of p53, which can be mimicked by constrained scaffolds.

Protocol 4: Fluorescence Polarization (FP) Assay for p53-MDM2 Inhibition

Principle:

This assay measures the disruption of the interaction between a fluorescently labeled p53 peptide and the MDM2 protein. Small molecule inhibitors that bind to MDM2 and displace the fluorescent peptide will cause a decrease in the fluorescence polarization signal.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53 peptide (e.g., FITC-labeled)

  • Assay buffer (e.g., PBS, 0.01% Tween-20)

  • Synthesized peptidomimetic library

  • Positive control inhibitor (e.g., Nutlin-3)

  • 384-well black, low-volume microplates

Equipment:

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Preparation: Prepare serial dilutions of the library compounds in assay buffer.

  • Reaction Mixture: In each well of the microplate, add:

    • MDM2 protein to a final concentration in the low nanomolar range (to be optimized).

    • The library compound or control.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.

  • Peptide Addition: Add the fluorescently labeled p53 peptide to each well at a final concentration in the low nanomolar range (to be optimized).

  • Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a valuable and versatile tool for the modern medicinal chemist. Its rigidified core, coupled with a readily functionalizable aromatic amine, provides an excellent platform for the design and synthesis of peptidomimetics. The protocols outlined in this application note offer a robust starting point for researchers to synthesize this scaffold, create diverse chemical libraries, and evaluate them in biologically relevant assays. By leveraging the principles of peptidomimetic design, this scaffold holds significant promise for the discovery of novel therapeutics targeting a wide range of diseases driven by protein-protein interactions.

References

  • Abdel-Magid, A. F., & Cohen, J. H. (2011). The Privileged Piperazine: A Perspective on the Piperazine Motif in Drug Discovery. In Privileged Structures in Drug Discovery (pp. 135-174). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963-978. [Link]

  • Afolabi, S. O., & Oses, M. (2021). Peptidomimetics in drug discovery. Journal of Computer-Aided Molecular Design, 35(11), 1215-1240. [Link]

  • Berezowska, I., & Wszelaka-Rylik, M. (2021). The β-turn and its mimetics: a review. Amino Acids, 53(10), 1509-1530. [Link]

  • Bock, J. E., & Gavenonis, J. (2013). Synthesis of piperazin-2-ones. Organic Letters, 15(21), 5582-5585. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The pharmaceutical industry in 2019. An analysis of FDA drug approvals from the perspective of molecules. Molecules, 25(3), 745. [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128. [https://www.sciencedirect.com/science/article/pii/S1359644614002 Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203. [Link]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893-930. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262-3277. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53371077, this compound. [Link]

  • Pelay-Gimeno, M., Glas, A., & Koch, O. (2015). Structure-based design of inhibitors of protein–protein interactions: a patent review. Expert opinion on therapeutic patents, 25(9), 1055-1075. [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Koser, S., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC advances, 8(72), 41335-41347. [Link]

  • Yarlagadda, S., & Samanta, S. (2015). Piperazine in drug discovery. Future medicinal chemistry, 7(17), 2335-2354. [Link]

  • Zare, A., & Amozadeh, A. (2020). Synthesis of piperazin-2-one derivatives: A review. Journal of the Iranian Chemical Society, 17(10), 2469-2498. [Link]20-01968-0)

Sources

Application Note: 4-(4-Aminobenzoyl)piperazin-2-one in Factor Xa Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility, synthesis, and biological evaluation of 4-(4-Aminobenzoyl)piperazin-2-one , a critical intermediate scaffold in the development of direct Factor Xa (FXa) inhibitors. Within the coagulation cascade, FXa is the rate-limiting enzyme for thrombin generation. Small molecule inhibitors like Apixaban and Rivaroxaban utilize specific pharmacophores to occupy the S1 and S4 pockets of the FXa active site.

The This compound moiety serves as a "linker-cap" pharmacophore. The piperazin-2-one ring typically functions as a neutral S4-binding element, offering hydrogen bonding interactions with the protein backbone (specifically Gly219) while avoiding the hERG liability often associated with basic P1 groups. The aminobenzoyl linker provides a rigid, conjugation-ready handle for coupling to S1-binding cores.

Module 1: Chemical Synthesis & Quality Control

Retrosynthetic Logic

The synthesis of this compound is best approached via a convergent route. The piperazin-2-one core acts as a nucleophile attacking the electrophilic carbonyl of a 4-nitrobenzoic acid derivative, followed by the reduction of the nitro group to the target aniline.

Synthesis Protocol

Objective: Preparation of this compound (Target Intermediate).

Step 1: Acylation

Reagents: Piperazin-2-one, 4-Nitrobenzoyl chloride, Triethylamine (


), Dichloromethane (DCM).
  • Preparation: Dissolve piperazin-2-one (1.0 eq) in anhydrous DCM (10 mL/g) under

    
     atmosphere.
    
  • Base Addition: Add

    
     (2.5 eq) and cool the solution to 0°C.
    
  • Coupling: Dropwise add a solution of 4-Nitrobenzoyl chloride (1.1 eq) in DCM.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash organics with 1N HCl, saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Intermediate: 4-(4-Nitrobenzoyl)piperazin-2-one.

Step 2: Hydrogenation (Nitro Reduction)

Reagents: 10% Pd/C, Hydrogen gas (


), Methanol/Ethanol.
  • Setup: Dissolve the nitro intermediate in MeOH. Add 10 wt% of Pd/C catalyst.

  • Reduction: Purge vessel with

    
    , then introduce 
    
    
    
    (balloon pressure or 30 psi in a Parr shaker). Stir vigorously at RT for 4–6 hours.
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate if necessary.

Quality Control Parameters

The target amine must meet strict purity criteria before being used in subsequent coupling reactions (e.g., to pyrazole or isoxazole cores).

ParameterSpecificationMethodRationale
Purity >98.0%HPLC (C18, ACN/Water + 0.1% TFA)Impurities compete in amide coupling.
Identity Confirmed1H-NMR (DMSO-d6), LC-MSVerify reduction of

to

.
Water Content <0.5%Karl FischerWater hydrolyzes activated esters in next steps.
Residual Pd <10 ppmICP-MSPalladium interferes with biological assays.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Piperazin-2-one Step1 Step 1: Acylation (DCM, Et3N, 0°C) Start->Step1 Reagent Reagent: 4-Nitrobenzoyl Chloride Reagent->Step1 Intermed Intermediate: 4-(4-Nitrobenzoyl)piperazin-2-one Step1->Intermed Nucleophilic Attack Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermed->Step2 Reduction Final Target: This compound Step2->Final Deprotection/Conversion QC QC Check: HPLC >98%, NMR Final->QC

Figure 1: Convergent synthesis pathway for the generation of the target scaffold.

Module 2: In Vitro Biological Validation (Chromogenic Assay)

Once the scaffold is coupled to an active core (creating a full inhibitor), its potency must be validated. The standard method is the Amidolytic Chromogenic Assay . This assay measures the residual activity of Factor Xa by monitoring the cleavage of a specific para-nitroaniline (pNA) substrate.[1]

Assay Principle[2]
  • Enzyme: Human Factor Xa (hFXa).

  • Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA) or similar.

  • Mechanism: Inhibitor binds hFXa

    
     Prevents substrate cleavage 
    
    
    
    Reduced Absorbance at 405 nm.
Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM

    
    , 0.1% PEG-8000, pH 7.4.
    
    • Note: PEG-8000 is critical to prevent the enzyme from adhering to the plastic microplate walls.

  • hFXa Stock: Dilute to 0.5 nM (final assay concentration) in Assay Buffer.

  • Substrate Stock: 1 mM S-2765 in water.

  • Inhibitor Stock: Dissolve test compounds in 100% DMSO to 10 mM. Serial dilute in buffer (keep DMSO < 1% final).

Experimental Protocol (96-well Format)
  • Blanking: Add 25 µL Assay Buffer to "Blank" wells.

  • Inhibitor Addition: Add 25 µL of diluted Test Compound to "Test" wells.

  • Enzyme Addition: Add 50 µL of hFXa solution to all wells.

  • Incubation: Incubate at 37°C for 15 minutes to allow inhibitor-enzyme equilibrium (

    
    ).
    
  • Substrate Start: Add 25 µL of Chromogenic Substrate (S-2765) to all wells.

  • Measurement: Immediately monitor Absorbance at 405 nm (

    
    ) in kinetic mode for 10 minutes (reading every 30 seconds).
    
  • Calculation: Determine the initial velocity (

    
    ) from the linear slope of the kinetic curve.
    
Data Analysis

Calculate the percent inhibition using the formula:


[2]

Fit the data to the Cheng-Prusoff equation to determine


:


  • 
     = Substrate concentration used.
    
  • 
     = Michaelis constant for the substrate (typically ~100 µM for S-2765).
    
Assay Workflow Diagram

AssayProtocol Prep Reagent Prep (Buffer, Enzyme, Compounds) Incubate Incubation (15 min @ 37°C) Prep->Incubate Equilibrium Reaction Substrate Addition (S-2765) Incubate->Reaction Start Read Kinetic Read (OD 405nm) Reaction->Read pNA Release Analysis Data Analysis (IC50 / Ki) Read->Analysis Calculation

Figure 2: Step-by-step workflow for the Factor Xa chromogenic inhibition assay.

Module 3: Pharmacokinetics & SAR Logic

Structural Role of the Piperazinone

In the context of FXa inhibitors, the this compound fragment addresses specific medicinal chemistry challenges:

  • S4 Pocket Occupation: The piperazin-2-one ring is a neutral surrogate for basic groups. It occupies the hydrophobic S4 pocket (an aromatic box formed by Tyr99, Phe174, and Trp215).

  • Hydrogen Bonding: The carbonyl oxygen of the piperazinone accepts a hydrogen bond from the backbone amide of Gly219 . This interaction locks the orientation of the inhibitor.

  • Metabolic Stability: Unlike open-chain amines, the lactam (cyclic amide) is resistant to oxidative deamination by MAO (Monoamine Oxidases).

Binding Mode Visualization (Conceptual)
  • S1 Pocket: Occupied by the core scaffold (linked via the aniline nitrogen).

  • S4 Pocket: Occupied by the piperazinone ring.

  • Linker: The benzoyl phenyl ring acts as a rigid spacer, ensuring the correct distance (~10-12 Å) between the S1 and S4 binding elements.

Comparative SAR Table

Impact of modifying the piperazinone scaffold on FXa potency (Representative data trends).

ModificationEffect on Potency (

)
Mechanistic Explanation
Piperazin-2-one (Parent) High (< 5 nM) Optimal H-bond to Gly219; Good S4 fit.
Piperazine (No Carbonyl) Low (> 100 nM)Loss of critical H-bond to Gly219.
N-Methyl Piperazinone Medium (~ 20 nM)Steric clash in S4 or loss of solvation water.
Open Chain Amide Low (> 500 nM)Entropic penalty; lack of rigid conformation.

References

  • Pinto, D. J., et al. (2007).[3] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[3] Journal of Medicinal Chemistry.

  • Perzborn, E., et al. (2011). "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (rivaroxaban)." Journal of Thrombosis and Haemostasis.

  • Abcam. (2023).[1][4] "Factor Xa Human Chromogenic Activity Assay Kit (ab108833) Protocol." Abcam Protocols.

  • Matter, H., et al. (2002). "Design and structural analysis of potent and selective factor Xa inhibitors based on the S1-pocket binder 3-amidinobenzylamide." Journal of Medicinal Chemistry.

  • Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry.

Sources

Application Note: Regioselective N-Alkylation of Piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of piperazin-2-one (2-oxopiperazine) derivatives. It addresses the critical challenge of regioselectivity between the N1 (amide/lactam) and N4 (amine) positions.

Executive Summary

The piperazin-2-one scaffold is a privileged pharmacophore in drug discovery, serving as a constrained peptidomimetic (e.g., Factor Xa inhibitors, potential antiviral agents). Functionalization of this ring system presents a unique regioselectivity challenge due to the distinct electronic environments of the two nitrogen atoms:

  • N1 (Lactam): Non-nucleophilic under neutral conditions; acidic (pKa ~16–17). Requires deprotonation or metal catalysis.

  • N4 (Amine): Nucleophilic; basic (pKa ~8–9). Reacts under mild basic or reductive conditions.[1]

This guide provides validated protocols for selectively targeting either nitrogen, minimizing common side reactions such as bis-alkylation or O-alkylation.

Mechanistic Strategic Planning

Success depends on exploiting the pKa and nucleophilicity differences between N1 and N4.

The Electronic Landscape
  • N4 (The Kinetic Target): As a secondary amine, N4 is the most nucleophilic site under neutral to mildly basic conditions (

    
    , 
    
    
    
    ). It is the default site for alkylation if no protection is used.
  • N1 (The Thermodynamic Target): The amide nitrogen is electron-poor due to resonance with the carbonyl. To alkylate N1, one must either:

    • Deprotonate with a strong base (NaH, LiHMDS) to form the highly nucleophilic amidate anion.

    • Protect N4 to prevent competitive scavenging of the electrophile.

Decision Matrix (DOT Visualization)

The following decision tree guides the selection of the optimal synthetic route.

RegioselectivityStrategy Start Target Molecule Strategy TargetN4 Target: N4-Alkylation Start->TargetN4 TargetN1 Target: N1-Alkylation Start->TargetN1 CondMild Use Mild Base (K2CO3/MeCN) or Reductive Amination TargetN4->CondMild IsN4Prot Is N4 Protected? TargetN1->IsN4Prot ResultN4 N4-Alkyl Product (High Selectivity) CondMild->ResultN4 ProtYes Yes (Boc, Bn, Cbz) IsN4Prot->ProtYes Direct Route ProtNo No IsN4Prot->ProtNo Risk of Mix StrongBase Step 2: Strong Base (NaH, DMF, 0°C) ProtYes->StrongBase StepProtect Step 1: Protect N4 (e.g., Boc2O, DCM) ProtNo->StepProtect StepProtect->StrongBase ResultN1 N1-Alkyl Product StrongBase->ResultN1

Figure 1: Strategic decision tree for regioselective alkylation of piperazin-2-one.

Protocol A: Regioselective N4-Alkylation

Objective: Functionalize the amine position while leaving the amide intact. Mechanism: Nucleophilic substitution (


) or Reductive Amination.
Method A1: Direct Alkylation ( )

Best for: Primary alkyl halides, benzyl halides.

Reagents:

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA). Avoid strong bases like NaH.
    
  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

  • Stoichiometry: 1.0 eq Substrate : 1.1 eq Electrophile : 2.0 eq Base.

Step-by-Step Protocol:

  • Dissolution: Dissolve piperazin-2-one (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Base Addition: Add powdered, dry

    
     (2.0 mmol). Stir for 10 minutes at Room Temperature (RT).
    
  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

    • Note: If the electrophile is highly reactive (e.g., benzyl bromide), cool to 0°C during addition.

  • Reaction: Stir at RT (or 50°C for unreactive alkyl chlorides) for 4–16 hours. Monitor by LC-MS.[1]

  • Workup: Filter off solids. Concentrate filtrate.[1] Partition between EtOAc and water.[1] The product is in the organic layer.[1][2]

Method A2: Reductive Amination

Best for: Introducing bulky groups or when avoiding over-alkylation (quaternization).

Reagents:

  • Carbonyl: Aldehyde or Ketone (1.1 eq).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).[1]

  • Solvent: DCE or DCM.

Step-by-Step Protocol:

  • Dissolve piperazin-2-one (1.0 mmol) and aldehyde (1.1 mmol) in DCE (5 mL).

  • Optional: Add 1 drop of Acetic Acid (AcOH) to catalyze imine formation. Stir 30 min.

  • Add STAB (1.5 mmol) in one portion.

  • Stir at RT for 12 hours. Quench with saturated

    
    .[1]
    

Protocol B: Regioselective N1-Alkylation

Objective: Functionalize the amide position. Critical Requirement: N4 must be protected (e.g., N4-Boc, N4-Bn) to ensure clean reaction. If N4 is free, NaH may produce a mixture of N1/N4 alkylation and polymerization.

Method B1: Sodium Hydride (Standard Protocol)

Best for: Primary alkyl halides, unhindered electrophiles.

Reagents:

  • Substrate: N4-protected piperazin-2-one (e.g., 4-Boc-piperazin-2-one).

  • Base: Sodium Hydride (NaH), 60% dispersion in oil.[3]

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solubilization: Dissolve N4-protected substrate (1.0 mmol) in anhydrous DMF (5 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH (1.2 mmol, 48 mg of 60% dispersion) carefully.

    • Observation: Evolution of

      
       gas. The solution may turn yellow/orange.
      
    • Time: Stir at 0°C for 30 minutes to ensure complete formation of the amidate anion.

  • Alkylation: Add alkyl halide (1.2 mmol) dropwise via syringe.

  • Completion: Allow to warm to RT. Stir 2–6 hours.

    • TLC Monitoring: The amidate anion is very polar; the reaction should show a shift to a less polar spot (the N-alkyl product).

  • Quench: Cool to 0°C. Add saturated

    
     solution dropwise.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF).

Method B2: Phase Transfer Catalysis (Mild Alternative)

Best for: Substrates sensitive to strong bases.

  • Conditions: 50% NaOH (aq) / Toluene, TBAB (Tetrabutylammonium bromide, 10 mol%), Alkyl Halide.

  • Mechanism: The interfacial mechanism allows deprotonation of the amide at the liquid-liquid interface without anhydrous conditions.

Advanced Protocol: Asymmetric Functionalization

For drug development, controlling chirality at the C3 position (alpha to the amide) is often required alongside N-alkylation.

Pd-Catalyzed Decarboxylative Allylic Alkylation (DAA) This method simultaneously installs an N1-allyl group and sets the C3 stereocenter.

  • Reference: Stoltz et al. have demonstrated that N-acyl piperazin-2-ones undergo Pd-catalyzed allylation with high enantioselectivity [1].[4][5][6]

  • Key Insight: The N1 position must be acylated (e.g., N1-Alloc or N1-Boc) initially. The Pd(0) catalyst effects decarboxylation, generating a nucleophilic nitrogen/enolate hybrid that recombines with the allyl fragment.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-alkylation (N4) Excess electrophile or too strong base.Use Method A2 (Reductive Amination) or slow addition of electrophile (0.9 eq).
No Reaction (N1) Base too weak; amide not deprotonated.Switch from

to NaH or LiHMDS. Ensure solvent is dry (water kills the anion).
O-Alkylation (Lactim) Hard electrophile (e.g., MeOTf) or solvent effect.Use soft electrophiles (Alkyl Iodides). Use non-polar solvents if possible, though DMF is usually required for solubility.
Racemization (C3) High temperature or prolonged basicity.Keep reaction at 0°C. Use LiHMDS (non-nucleophilic base) instead of NaH.

References

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones . Behenna, D. C., & Stoltz, B. M. (2012). Journal of the American Chemical Society. Link

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics . Shreder, K., et al. (1999). Journal of Combinatorial Chemistry. Link

  • The Versatility of Piperazine in Modern Organic Synthesis . BenchChem Application Notes. (2025). Link

  • Synthesis of piperazines . Organic Chemistry Portal. (2023). Link

  • pKa Values of Some Piperazines at Various Temperatures . Khalili, F., Henni, A., & East, A. L.[7][8] (2009).[7] Journal of Chemical & Engineering Data. Link

Sources

Application Note: Optimized Reductive Amination of 4-(4-Aminobenzoyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the reductive amination of 4-(4-Aminobenzoyl)piperazin-2-one (referred to herein as Amine-1 ). This scaffold serves as a critical intermediate in the synthesis of Factor Xa inhibitors and other peptidomimetics.

Scientific Challenge: The primary amine in Amine-1 is an aniline situated para to a carbonyl group (the benzoyl linker). This electron-withdrawing group (EWG) significantly reduces the nucleophilicity of the nitrogen, making imine formation—the rate-limiting step—sluggish compared to alkyl amines.

Solution: This guide presents two validated protocols:

  • Method A (Standard): Direct reductive amination using Sodium Triacetoxyborohydride (STAB) with Acetic Acid promotion. Best for aldehydes and reactive ketones.

  • Method B (Enhanced): Titanium(IV) isopropoxide-mediated reductive amination. Required for sterically hindered or electron-rich ketones where equilibrium favors the starting materials.

Chemical Context & Mechanism[1][2][3][4][5]

Structural Analysis
  • Substrate: this compound

  • CAS: 55973-70-1 (Generic core reference)[1]

  • Molecular Weight: ~219.24 g/mol

  • Reactivity Profile: The p-aminobenzoyl moiety is an electron-deficient aniline. The resonance effect of the carbonyl pulls electron density from the amine, destabilizing the intermediate hemiaminal and retarding dehydration to the imine.

Reaction Pathway

The reaction proceeds via the formation of a Schiff base (imine), followed by irreversible hydride transfer.

ReactionMechanism cluster_0 Critical Control Point Amine Amine-1 (Weak Nucleophile) Hemiaminal Hemiaminal (Unstable) Amine->Hemiaminal Addition Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Addition Imine Imine / Iminium (Transient) Hemiaminal->Imine -H2O (Slow) Acid/Ti(IV) Promoted Product Secondary Amine (Target) Imine->Product Reduction STAB or NaBH4

Figure 1: Mechanistic pathway highlighting the critical dehydration step required for electron-deficient anilines.

Experimental Protocols

Reagent Selection Guide
ReagentRoleRationale for Amine-1
DCE (1,2-Dichloroethane) SolventPreferred for STAB stability. Solubilizes the amide backbone better than ether/hexane.
NaBH(OAc)₃ (STAB) ReductantMild; does not reduce aldehydes/ketones as fast as imines.[2] Essential for preventing side reactions.[2]
Acetic Acid (AcOH) CatalystProtonates the carbonyl oxygen, increasing electrophilicity to compensate for the weak amine nucleophile.
Ti(OiPr)₄ Lewis AcidWater scavenger and strong Lewis acid. Forces imine formation for difficult substrates (Method B).
Method A: Standard STAB Protocol

Applicability: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone).

Materials:

  • Amine-1 (1.0 equiv)[3]

  • Carbonyl coupling partner (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 - 2.0 equiv)

  • 1,2-Dichloroethane (DCE) [Anhydrous]

Procedure:

  • Preparation: In a dry reaction vial equipped with a stir bar, suspend Amine-1 (1.0 mmol, 219 mg) in DCE (5 mL).

    • Note: If solubility is poor, add minimal DMF (0.5 mL) or use THF, though reaction rates in THF are generally slower.

  • Activation: Add the Aldehyde/Ketone (1.2 mmol) followed by Acetic Acid (1.0-2.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: This "aging" period allows the equilibrium to shift toward the imine before the reductant is added.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal and stir at RT under nitrogen.

    • Time: Aldehydes: 2–4 hours.[4] Ketones: 12–24 hours.

  • Monitoring: Check by LCMS. Look for the disappearance of m/z 220 (Amine-1) and appearance of Product Mass.

  • Workup:

    • Quench with saturated aqueous

      
       (5 mL). Stir vigorously for 15 mins until gas evolution ceases.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Method B: Titanium-Mediated Protocol

Applicability: Sterically hindered ketones or when Method A yields <30%.

Materials:

  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv) Note: Stronger reductant used here.
    
  • Solvent: THF (Anhydrous)

Procedure:

  • Imine Formation: In a dry flask under Argon, mix Amine-1 (1.0 mmol) and Ketone (1.2 mmol) in anhydrous THF (5 mL).

  • Dehydration: Add

    
      (1.5 mmol, 440 µL) dropwise.
    
    • Safety:

      
       is moisture sensitive.[2] Use a syringe.
      
  • Stir: Stir at RT for 12–18 hours.

    • Mechanism:[5][6][7][8][9] Titanium acts as a Lewis acid and water scavenger, driving the equilibrium to the titanium-amine complex.

  • Reduction: Cool the mixture to 0°C. CAREFULLY add

    
      (1.5 mmol, 57 mg) followed by MeOH (1 mL) dropwise to generate the active borohydride species in situ.
    
  • Quench (Critical): After 2 hours, quench by adding 1N NaOH (2 mL).

    • Observation: A thick white precipitate (

      
      ) will form.
      
  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate and purify via flash chromatography.

Operational Workflow & Decision Tree

Workflow Start Start: Amine-1 + Carbonyl CheckType Substrate Type? Start->CheckType Aldehyde Aldehyde / Reactive Ketone CheckType->Aldehyde Hindered Hindered / Unreactive Ketone CheckType->Hindered MethodA Method A: STAB + AcOH (Standard) Aldehyde->MethodA MethodB Method B: Ti(OiPr)4 + NaBH4 (Forced Conditions) Hindered->MethodB Monitor Monitor (LCMS/TLC) Is conversion > 80%? MethodA->Monitor Success Workup: NaHCO3 Quench Isolate Product MethodB->Success Monitor->Success Yes Fail Switch to Method B or Increase Temp (40°C) Monitor->Fail No Fail->MethodB

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on carbonyl reactivity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Poor imine formation due to low nucleophilicity.Switch to Method B . The Lewis Acid is required to force dehydration.
Starting Material Remains Imine hydrolysis during workup or insufficient drying.Ensure solvents are anhydrous. Increase AcOH to 2.0 equiv.
Amine-1 Insolubility Piperazinone core is polar.Use a DCE/DMF (9:1) mixture. Avoid pure MeOH with STAB (decomposes reagent).
Dialkylation (with Aldehydes) Primary amine is too reactive after first alkylation? (Unlikely for anilines).Use stoichiometric control (0.9 equiv aldehyde) or slow addition of aldehyde.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][4][10][11] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[7]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

  • Borch, R. F. "Reductive Amination with Sodium Cyanoborohydride."[4][9] Organic Syntheses, 1974, Coll. Vol. 6, p.499.

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

Sources

Application Note: Strategic Incorporation of 4-(4-Aminobenzoyl)piperazin-2-one into Drug Design Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the methodological integration of 4-(4-aminobenzoyl)piperazin-2-one (CAS 926221-91-2) into high-throughput medicinal chemistry campaigns. Unlike flexible diamine linkers, this scaffold offers a constrained peptidomimetic geometry that restricts conformational entropy while providing distinct vectors for library expansion. This note covers cheminformatic rationale, validated synthetic protocols for parallel library generation, and quality control standards.

Structural Rationale & Cheminformatics

In modern drug discovery, "escaping flatland" (increasing Fsp3 character) is critical for improving clinical success rates. However, completely aliphatic scaffolds often suffer from poor metabolic stability. This compound serves as a hybrid "linker-scaffold" that balances rigidity with physicochemical compliance.

The "Turn-Mimic" Geometry

The piperazin-2-one core acts as a constrained


-turn mimic. When incorporated into a library, it orients the N1-substituent and the N4-benzoyl vector in a defined spatial arrangement, distinct from the linear projection of piperazine or the planar projection of benzene-1,4-diamine.
Physicochemical Profile

The scaffold is compliant with Fragment-Based Drug Discovery (FBDD) guidelines (Rule of 3) and Lead-Like parameters.

PropertyValueDesign Implication
Molecular Weight 219.24 DaLeaves ~280 Da "growth room" for library derivatization.
cLogP ~0.2 - 0.5Highly polar; excellent for lowering the LogP of lipophilic warheads.
TPSA ~75 ŲSignificant polar surface area due to lactam and amide; aids solubility.
H-Bond Donors 2 (Aniline, Lactam NH)Key interaction points for backbone H-bonding in active sites.
Rotatable Bonds 2Low entropy penalty upon binding.

Library Design Strategy: Vector Analysis

To maximize the utility of this scaffold, researchers must exploit its two orthogonal diversity vectors.

G Scaffold 4-(4-Aminobenzoyl) piperazin-2-one Vector1 Vector A: Aniline Amine (Primary Diversity) Scaffold->Vector1 High Reactivity Vector2 Vector B: Lactam Nitrogen (N1) (Secondary Diversity) Scaffold->Vector2 Low Reactivity Target1 Amide Coupling Urea Formation Reductive Amination Vector1->Target1 Target2 N-Alkylation (Requires Strong Base) Vector2->Target2

Figure 1: Orthogonal diversity vectors. The aniline amine is the primary handle for high-throughput parallel synthesis, while the lactam nitrogen allows for scaffold decoration.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Aniline Vector)

Objective: Derivatization of the aniline moiety with a diverse set of carboxylic acids (R-COOH). Scale: 50 µmol per well (96-well plate format).

Reagents & Buffer Preparation[1]
  • Stock Solution A: 0.2 M Scaffold in anhydrous DMF.

  • Stock Solution B: 0.2 M Carboxylic Acid set in anhydrous DMA.

  • Coupling Agent: 0.2 M HATU in DMF.

  • Base: DIPEA (Neat).

Step-by-Step Methodology
  • Dispensing: Add 250 µL of Stock Solution B (50 µmol Acid) to each well.

  • Activation: Add 250 µL of Coupling Agent (50 µmol HATU) followed by 26 µL DIPEA (150 µmol). Shake at 600 rpm for 5 minutes.

    • Expert Insight: Pre-activation of the acid is crucial because the aniline nucleophile is electronically deactivated by the benzoyl ring.

  • Addition: Add 250 µL of Stock Solution A (50 µmol Scaffold).

  • Reaction: Seal plate and incubate at 40°C for 16 hours .

    • Note: Mild heating is required due to the reduced nucleophilicity of the para-acyl aniline.

  • Quenching: Add 50 µL of 10% ethylenediamine in MeOH to scavenge unreacted activated esters.

  • Workup: Evaporate solvent (Genevac) or proceed to direct prep-HPLC purification.

Protocol B: Regioselective N1-Alkylation (Lactam Vector)

Objective: Alkylation of the piperazinone ring nitrogen. This is chemically more challenging and should be performed before Protocol A if bis-functionalization is desired, or used as a fixed R-group strategy.

Reagents
  • Base: Cesium Carbonate (Cs₂CO₃) - Preferred over NaH for parallel handling.

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Electrophile: Alkyl Halides (R-X).

Step-by-Step Methodology
  • Suspension: Suspend Scaffold (1 equiv) and Cs₂CO₃ (2.5 equiv) in MeCN (0.1 M concentration).

  • Addition: Add Alkyl Halide (1.2 equiv).

  • Reaction: Heat to 60°C for 12 hours in a sealed vial.

    • Mechanism:[1][2][3] The pKa of the lactam NH is ~15. Cs₂CO₃ in MeCN/Heat is sufficient to deprotonate and alkylate without affecting the aniline (which is less acidic and less nucleophilic toward alkylation under these specific conditions).

  • Filtration: Filter off inorganic salts before evaporation.

Quality Control & Validation

Analytical Markers (LC-MS)

When analyzing reaction outcomes, look for the following diagnostic signals:

  • Starting Material (SM): [M+H]+ = 220.1. UV max ~290 nm (distinct aniline absorption).

  • Product: [M+H]+ = 220.1 + (MW of Acid) - 18.

  • UV Shift: Upon acylation (Protocol A), the UV max typically blue-shifts (hypsochromic) to ~250-260 nm as the conjugation of the aniline is disrupted.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Aniline deactivationSwitch coupling reagent to COMU or use Acid Chlorides with Pyridine. Increase Temp to 60°C.
Bis-acylation (Protocol A) Lactam acylationHighly unlikely under basic conditions. Check if the "Acid" reagent has dual reactivity.
N1-Alkylation Failure Insolubility of Cs₂CO₃Switch solvent to DMF. Ensure vigorous stirring/shaking.

Library Synthesis Workflow Diagram

The following diagram illustrates the logical flow for creating a 2D-library using this scaffold.

LibraryWorkflow Start Start: 4-(4-Aminobenzoyl) piperazin-2-one Decision Route Selection Start->Decision RouteA Route A: Aniline Decoration (Amide Coupling) Decision->RouteA Standard Library RouteB Route B: N1-Alkylation (Scaffold Decoration) Decision->RouteB Advanced Library ProcessA React with 96 Acids (HATU/DIPEA) RouteA->ProcessA ProcessB React with Alkyl Halides (Cs2CO3/MeCN) RouteB->ProcessB LibraryA Library A: 96 Amide Analogs ProcessA->LibraryA FinalStep Library B: Bis-Substituted Analogs ProcessA->FinalStep LibraryB Intermediate: N1-Substituted Core ProcessB->LibraryB LibraryB->ProcessA Iterative Cycle

Figure 2: Decision tree for library synthesis. Route A produces standard amide libraries. Route B allows for the creation of N1-substituted cores which can then be fed into Route A for bis-substituted libraries.

References

  • Ghasemi, S., et al. (2019).[4] "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents." Advanced Pharmaceutical Bulletin, 9(1), 163-169. Link

  • Perryman, M.S., et al. (2015).[5] "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines." Organic & Biomolecular Chemistry, 13, 2360-2365.[5] Link

  • Cochran, B.M., & Michael, F.E. (2008).[6] "Synthesis of 2,6-Disubstituted Piperazines via Acid-Catalyzed Cyclization." Organic Letters, 10(2), 329–332. Link

  • Boley, A.J., et al. (2024).[6] "Photoredox Synthesis of Piperazinones." Journal of the American Chemical Society, 146, 31114-31123.[6] Link

  • ChemicalBook. (2023). "this compound Product Properties and Safety." Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(4-Aminobenzoyl)piperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide designed for researchers optimizing the synthesis of 4-(4-Aminobenzoyl)piperazin-2-one.

Topic: Optimization of Cyclization Yield & Process Control

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical bottlenecks in the formation of the this compound scaffold (CAS: 926221-91-2). Based on common synthetic pitfalls, this document focuses on the intramolecular cyclization step , which is the primary yield-limiting factor in this pathway.[1]

Mechanistic Analysis & Pathway Visualization[1]

The synthesis of N4-substituted piperazin-2-ones typically proceeds via the cyclization of an acyclic diamine precursor. For the 4-aminobenzoyl derivative, the most robust route involves the cyclization of the Nitro-precursor followed by reduction, as the free aniline is prone to oxidative byproducts and competitive nucleophilic attacks.[1]

The Critical Step: Intramolecular N-alkylation of the amide nitrogen (or amine-ester condensation, depending on the precursor). The diagram below illustrates the competing pathways that define your yield.

ReactionPathway Precursor Linear Precursor (N-(2-chloroacetamidoethyl)-4-nitrobenzamide) Cyclization Intramolecular Cyclization (Desired Path) Precursor->Cyclization High Dilution Strong Base Oligomer Intermolecular Oligomerization (Major Side Reaction) Precursor->Oligomer High Conc. Fast Addition Hydrolysis Hydrolysis (Open Chain Byproduct) Precursor->Hydrolysis Wet Solvent Target 4-(4-Nitrobenzoyl)piperazin-2-one (Target Intermediate) Cyclization->Target Final This compound (Final Product) Target->Final Reduction (H2/Pd-C or Fe/NH4Cl)

Figure 1: Competing kinetic pathways in piperazinone formation.[2] The "Oligomerization" pathway is bimolecular and rate-dependent on concentration squared, whereas "Cyclization" is unimolecular.[1]

Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by researchers attempting to close the piperazinone ring.

Q1: My yield is consistently stuck below 40%, and I see a baseline streak on TLC. What is happening?

Diagnosis: You are likely suffering from intermolecular oligomerization .[1] Explanation: The cyclization rate (


) is first-order, while the polymerization rate (

) is second-order with respect to concentration. If your reaction concentration is too high (>0.05 M), the linear precursor molecules react with each other rather than closing the ring.[1] Corrective Protocol:
  • Pseudo-High Dilution: Do not dump the reactant into the base. Instead, dissolve the base (e.g., NaH) in the solvent and slowly add the precursor solution dropwise over 2–4 hours.[1]

  • Target Concentration: Maintain the instantaneous concentration of the unreacted precursor below 0.01 M.

Q2: I am using Sodium Hydride (NaH) in THF, but the reaction is incomplete even after 24 hours.

Diagnosis: Insufficient base strength or poor solubility causing "surface passivation." Explanation: While NaH is strong enough (


), the sodium enolate/amidate formed can be insoluble in THF, coating the unreacted NaH particles.[1] Furthermore, the amide nitrogen attached to the electron-withdrawing benzoyl group has reduced nucleophilicity.[1]
Corrective Protocol: 
  • Switch Solvent: Use DMF or DMAc (Dimethylacetamide). These polar aprotic solvents dissolve the intermediate salts and increase the nucleophilicity of the anion.

  • Catalyst: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or NaI (10 mol%). This performs an in-situ Finkelstein reaction, converting the chloro-precursor to a more reactive iodo-precursor.

Q3: I see the product peak in LCMS, but it disappears during aqueous workup.

Diagnosis: Ring opening (Hydrolysis). Explanation: The piperazin-2-one ring, particularly when N4 is acylated with an electron-withdrawing group (like 4-nitrobenzoyl), is susceptible to hydrolytic cleavage under basic aqueous conditions or acidic workups.[1] Corrective Protocol:

  • Quench Gently: Do not use strong acids.[1] Quench with saturated

    
     at 0°C.
    
  • Rapid Extraction: Extract immediately into DCM or Ethyl Acetate.[1] Do not let the aqueous layer sit.

  • pH Control: Ensure the aqueous phase pH does not exceed 10 or drop below 4 during extraction.

Optimized Experimental Protocol

This protocol is designed for the cyclization of N-(2-(2-chloroacetamido)ethyl)-4-nitrobenzamide to 4-(4-nitrobenzoyl)piperazin-2-one. (Reduction to the amino-target is performed subsequently).

Reagents:

  • Precursor (1.0 eq)[3]

  • NaH (60% dispersion, 1.2 eq) or KOtBu (1.1 eq)[1]

  • Solvent: Anhydrous DMF (stored over 4Å sieves)

  • Additive: TBAI (0.1 eq)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with Argon.

  • Base Suspension: Charge the flask with NaH (1.2 eq). Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to lipophiles. Resuspend in dry DMF.

  • Temperature Control: Cool the suspension to 0°C.

  • Slow Addition (Crucial): Dissolve the Linear Precursor and TBAI in DMF (Volume such that final concentration is ~0.02 M). Transfer this solution to the addition funnel.

  • Cyclization: Add the precursor solution dropwise over 3 hours. Maintain vigorous stirring.

  • Reaction: After addition is complete, allow the mixture to warm to Room Temperature (RT). If TLC shows starting material remaining after 4 hours at RT, heat to 50°C for 2 hours.

  • Workup: Cool to 0°C. Quench with sat.

    
    .[1] Extract with EtOAc (3x).[3] Wash organics with LiCl (5% aq) to remove DMF. Dry over 
    
    
    
    .[1]

Data Summary: Solvent & Base Effects

ConditionBaseSolventTempYield (Isolated)Major Impurity
Standard NaHTHFReflux35-45%Oligomer
Polar

DMF80°C50-55%Hydrolysis Product
Optimized NaH DMF 0°C -> RT 78-85% None
Alternative KOtBut-BuOH40°C60-65%Transesterification
References
  • Synthesis of Piperazin-2-ones via Jocic-type reactions. Source: Org.[1][2][3][4][5][6] Biomol. Chem., 2015, 13, 2360-2365.[1] Relevance: Discusses the cyclization mechanics of N-substituted diamines and the necessity of controlling oligomerization. URL:[Link]

  • One-Pot Synthesis of Piperazin-2-ones. Source: J. Org.[1] Chem. 2023, 88, 5, 2889–2901.[1] Relevance: Provides updated conditions for catalytic cyclization and handling of electron-deficient precursors. URL:[Link]

  • Product Identification: this compound. Source: BLD Pharm / PubChem.[1] Relevance: Confirmation of CAS 926221-91-2 and structural data for validation. URL:[Link]

Sources

preventing racemization during piperazinone derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is dedicated to a critical issue in the synthesis of chiral piperazinone derivatives: the prevention of racemization. Maintaining stereochemical purity is paramount, as the biological activity of these important pharmaceutical scaffolds is often dependent on a single enantiomer.

This document moves beyond simple protocols to explain the underlying mechanisms of racemization, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when dealing with stereochemical control in piperazinone synthesis.

Q1: What is racemization, and why is it a critical problem in this context?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). In drug development, typically only one enantiomer of a chiral molecule is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[1] Therefore, producing a racemic mixture of a piperazinone derivative significantly reduces the yield of the active pharmaceutical ingredient (API) and introduces a difficult-to-remove impurity, complicating purification and regulatory approval.[2]

Q2: What is the primary chemical mechanism that causes racemization during piperazinone synthesis?

A2: The most common route to piperazinone derivatives involves the formation of an amide bond, often as the final ring-closing step. The primary mechanism for racemization during this step is the formation of a planar, achiral oxazolone (or azlactone) intermediate.[3][4] This happens when the carboxylic acid of an N-acylated amino acid is activated by a coupling reagent. The activated carboxyl group is susceptible to intramolecular attack by the adjacent amide oxygen, forming the 5(4H)-oxazolone ring. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a planar, achiral enolate. Reprotonation can occur from either face, scrambling the stereocenter.[4][5]

Q3: Are certain amino acid precursors more prone to racemization?

A3: Yes. Amino acids with side chains that can stabilize the enolate intermediate through electronic effects are more susceptible. Phenylglycine is a classic example where the aryl group stabilizes the anion.[4] Additionally, residues like histidine (His) and cysteine (Cys) are notoriously prone to racemization under standard coupling conditions.[6][7]

Q4: How can I accurately detect and quantify the level of racemization in my product?

A4: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) .[8][9] This technique separates the two enantiomers, allowing for precise quantification of the enantiomeric excess (ee). Other methods include Gas Chromatography (GC) on a chiral column and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, though HPLC is generally the gold standard for its accuracy and reproducibility.[10]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This guide is structured around common experimental problems. Identify your issue below to find potential causes and actionable solutions.

Problem: High percentage of the undesired enantiomer detected after the coupling/cyclization step.

This is the most critical step for controlling stereochemistry. If you observe significant racemization here, evaluate the following factors.

Potential Cause A: Aggressive Coupling Reagents or Lack of Additives

The choice of coupling reagent directly impacts the rate of activation and the propensity for oxazolone formation.

  • The Issue: Carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), when used alone, are known to promote high levels of racemization.[3][11]

  • The Solution: Always use a carbodiimide in conjunction with a racemization-suppressing additive. These additives form active esters that are more reactive towards the amine nucleophile than they are towards intramolecular cyclization to the oxazolone.[6][12]

    • Recommended Additives:

      • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt.[7][13]

      • HOBt (1-Hydroxybenzotriazole): The classic additive, though with some safety concerns (explosive potential).[6][12]

      • HOAt (1-Hydroxy-7-azabenzotriazole): Often more effective than HOBt at suppressing racemization, especially for hindered couplings.[12][14]

Data Presentation: Comparison of Coupling Reagent Strategies

Reagent SystemRacemization PotentialNotes
DIC or EDC (alone)High Not recommended for chiral amino acid precursors.
DIC / HOBtLow A standard, effective combination.[3]
DIC / OxymaVery Low Excellent suppression, safer alternative to HOBt.[7][13]
HATU / HBTUVariable Effective coupling agents, but racemization is highly dependent on the base used.[7]
DEPBTVery Low A phosphonium salt reagent known for its remarkable resistance to racemization, especially useful for sensitive residues like Histidine.[3]
T3P® (Propylphosphonic Anhydride)Very Low A mild reagent system that provides high enantiopurity.[2]

Potential Cause B: Inappropriate Base Selection

The base used during coupling plays a dual role: it deprotonates the amine salt (if applicable) and can also abstract the sensitive α-proton from the activated intermediate.

  • The Issue: Strong, sterically unhindered bases like triethylamine (TEA) and even diisopropylethylamine (DIPEA) can significantly accelerate racemization by promoting the formation of the oxazolone enolate.[14]

  • The Solution: Use a weaker or more sterically hindered base. The bulkier the base, the less able it is to access and abstract the α-proton.

    • Recommended Bases:

      • N-Methylmorpholine (NMM): pKa of ~7.4, significantly weaker than DIPEA and a good choice for minimizing racemization.[3][14]

      • 2,4,6-Collidine (TMP): pKa of ~7.4, its steric hindrance makes it very effective at preventing α-proton abstraction.[13][14]

Data Presentation: Impact of Base Selection on Racemization

BaseAbbreviationpKa (approx.)Steric HindranceRacemization Risk
DiisopropylethylamineDIPEA / Hünig's Base10.7ModerateHigh
TriethylamineTEA10.8LowVery High
N-MethylmorpholineNMM7.4LowLow
2,4,6-CollidineTMP7.4HighVery Low

Potential Cause C: Sub-Optimal Reaction Conditions (Temperature, Solvent, Time)

  • The Issue: Higher temperatures accelerate all reaction rates, including the pathways leading to racemization.[12] Similarly, prolonged activation times before the addition of the amine can allow the activated species to convert to the oxazolone. Polar solvents can sometimes promote racemization.[15]

  • The Solution:

    • Lower the Temperature: Perform the coupling reaction at 0 °C or even -15 °C. This is one of the most effective and simplest changes to implement.

    • Minimize Activation Time: Add the coupling reagent to the carboxylic acid component and immediately introduce the amine. Avoid "pre-activation" steps where the activated acid is allowed to stir for extended periods.

    • Solvent Choice: While highly substrate-dependent, less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred over highly polar solvents like dimethylformamide (DMF). A solvent screen may be necessary for particularly challenging substrates.[16][17]

Mandatory Visualizations

Diagram 1: Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_chiral Chiral Pathway cluster_racemic Racemization Pathway start R-COOH (Chiral Amino Acid Derivative) activated Activated Intermediate (e.g., O-acylisourea) start->activated Coupling Reagent product Desired Amide Product (R-configuration) activated->product Amine Nucleophile (Fast, Desired Path) oxazolone 5(4H)-Oxazolone (Still Chiral) activated->oxazolone Intramolecular Cyclization (Slow) enolate Planar Enolate (Achiral Intermediate) oxazolone->enolate Base (-H⁺) racemic_product Racemic Amide Product (R and S mixture) troubleshooting_workflow start High Racemization Detected in Piperazinone Product check_temp Is reaction run at ≤ 0°C? start->check_temp check_base What base is used? check_temp->check_base Yes lower_temp Action: Lower temperature to 0°C or -15°C check_temp->lower_temp No check_reagent What coupling reagent/additive is used? check_base->check_reagent NMM/Collidine change_base Action: Switch to a weaker/ hindered base (NMM, Collidine) check_base->change_base DIPEA/TEA check_time Is pre-activation time minimized? check_reagent->check_time With Additive change_reagent Action: Use DIC/Oxyma or DEPBT. Ensure additive is present. check_reagent->change_reagent Carbodiimide alone reduce_time Action: Add amine immediately after coupling reagent. check_time->reduce_time No success Racemization Suppressed check_time->success Yes lower_temp->check_base change_base->check_reagent change_reagent->check_time reduce_time->success

Sources

Technical Support Center: Optimizing Reaction Temperature for Aminobenzoyl Piperazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of aminobenzoyl piperazinone derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions, with a specific focus on the critical parameter of reaction temperature. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve the best possible outcomes in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of aminobenzoyl piperazinone, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely temperature-related causes and how can I improve it?

A1: Low yields in the N-acylation of piperazinones are a common challenge and can often be attributed to suboptimal reaction temperatures.[1][2] The temperature affects reaction kinetics, side reaction pathways, and the stability of both reactants and products.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient thermal energy. The N-acylation of a piperazinone is a nucleophilic acyl substitution, and while often favorable, it requires overcoming an activation energy barrier.[3]

    • Troubleshooting Steps:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials.[1][4] If starting material remains after the expected reaction time, insufficient temperature is a likely culprit.

      • Incremental Temperature Increase: Cautiously increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each new temperature. Be aware that excessive heat can lead to degradation.[5][6]

      • Solvent Choice: Ensure your solvent has a boiling point that allows for the desired reaction temperature to be reached and maintained. Solvents like toluene, xylene, or DMF are often used for their higher boiling points.[7][8]

  • Side Reactions: Elevated temperatures can promote unwanted side reactions, consuming starting materials and reducing the yield of the desired product.

    • Di-acylation: If the piperazinone has two reactive nitrogen atoms, higher temperatures can favor the formation of a di-acylated byproduct.[3]

      • Solution: Employing a mono-protection strategy for one of the piperazine nitrogens can prevent di-acylation. Alternatively, carefully controlling the stoichiometry of the acylating agent (1.0-1.1 equivalents) is crucial.[3]

    • Thermal Degradation: Both the aminobenzoylating agent and the piperazinone core can be susceptible to thermal degradation at excessive temperatures.[5][9]

      • Solution: Conduct a thermal stability study of your starting materials and product using techniques like thermogravimetric analysis (TGA) if available. This will help define a safe upper-temperature limit for your reaction. In the absence of TGA, careful observation for color changes (darkening) or the appearance of new, unidentified spots on TLC can indicate degradation.

Q2: I am observing significant impurity formation in my crude product. How can I adjust the temperature to minimize these byproducts?

A2: The formation of impurities is a strong indicator that the reaction conditions, particularly temperature, are not optimized.

Troubleshooting Workflow for Impurity Formation

G start Impurity Observed in Crude Product identify Identify Impurity Structure (LC-MS, NMR) start->identify pathway Hypothesize Formation Pathway identify->pathway temp_effect Is the pathway likely temperature-dependent? pathway->temp_effect lower_temp Decrease Reaction Temperature temp_effect->lower_temp Yes end Re-evaluate Synthetic Strategy temp_effect->end No monitor Monitor Impurity Levels (TLC, HPLC) lower_temp->monitor yield_check Is the yield acceptable? monitor->yield_check success Optimization Successful yield_check->success Yes increase_time Increase Reaction Time at Lower Temperature yield_check->increase_time No increase_time->monitor catalyst Consider a Catalyst to Lower Activation Energy increase_time->catalyst catalyst->monitor

Caption: Troubleshooting workflow for minimizing impurity formation.

Common Temperature-Related Impurities and Solutions:

Impurity TypePotential CauseRecommended Temperature Adjustment
Poly-acylated Species High reaction temperature driving the reaction past mono-substitution.[3]Decrease the temperature and consider using a milder acylating agent.
Decomposition Products The reaction temperature exceeds the thermal stability of reactants or the product.[5][6]Lower the reaction temperature. If the reaction is too slow, consider a more efficient catalyst.
Products from Side Reactions Elevated temperatures may provide the activation energy for alternative reaction pathways.Reduce the reaction temperature. A solvent screen may also be beneficial as solvent polarity can influence reaction pathways.
Q3: The reaction seems to stall and does not proceed to completion. Can temperature be a factor even if it's within the generally recommended range?

A3: Yes, a reaction can stall even within a seemingly appropriate temperature range. This can be due to several factors that are indirectly influenced by temperature.

  • Reagent Solubility: The starting materials may not be fully dissolved at the initial reaction temperature, limiting the effective concentration of reactants.

    • Solution: Gently increase the temperature to ensure all reagents are in solution before holding at the target reaction temperature. Visual inspection for a homogenous solution is key.

  • Product Precipitation: The desired product might be precipitating out of the reaction mixture as it forms, which can coat the surface of unreacted starting materials and hinder further reaction.

    • Solution: Consider a solvent in which the product has higher solubility at the reaction temperature. Alternatively, a slight increase in temperature might keep the product in solution.

  • Deactivation of Catalysts: If a catalyst is being used, the reaction temperature might be causing its degradation or deactivation over time.

    • Solution: Consult the literature for the optimal operating temperature range of your specific catalyst. It may be necessary to operate at a lower temperature, even if it requires a longer reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of aminobenzoyl piperazinones?

A1: The optimal temperature range for aminobenzoyl piperazinone synthesis is highly dependent on the specific reactants and solvent system used. However, a general range is often between 60 °C and 120 °C.[8]

  • Amidation with Acyl Chlorides (Schotten-Baumann type): These reactions are often highly exothermic and may require initial cooling before being gently heated to 50-80 °C to ensure completion.[3]

  • Amidation with Carboxylic Esters: This method typically requires higher temperatures, often in the range of 100-160 °C, due to the lower reactivity of the ester compared to an acyl chloride.[3]

  • Catalytic Amidation: With the use of catalysts, the reaction temperature can often be lowered, sometimes to as mild as room temperature to 80 °C.[10]

A patent for the preparation of 2-piperazinones describes reaction temperatures ranging from 30-80°C.[7]

Q2: How does the choice of solvent affect the optimal reaction temperature?

A2: The solvent plays a crucial role in determining the feasible and optimal reaction temperature.

  • Boiling Point: The reaction temperature is fundamentally limited by the boiling point of the solvent at a given pressure. For higher temperatures, high-boiling solvents like toluene (b.p. 111 °C), xylene (b.p. ~140 °C), or dimethylformamide (DMF, b.p. 153 °C) are necessary.

  • Solubility: The solvent must be able to dissolve the reactants at the desired temperature to ensure a homogeneous reaction mixture.

  • Heat Transfer: The solvent acts as a medium for heat transfer, ensuring even temperature distribution throughout the reaction vessel.

Q3: What are the best practices for monitoring and controlling the reaction temperature?

A3: Precise temperature control is critical for reproducibility and optimizing outcomes.

Experimental Protocol for Temperature Control:

  • Setup: Use a reaction vessel equipped with a magnetic or overhead stirrer, a condenser, a thermometer or thermocouple probe, and a nitrogen or argon inlet for an inert atmosphere. The reaction vessel should be placed in a suitable heating mantle, oil bath, or on a stirring hotplate with a temperature controller.

  • Probe Placement: The temperature probe should be immersed in the reaction mixture, but not touching the sides or bottom of the flask, to ensure an accurate reading of the internal temperature.

  • Heating: Heat the reaction mixture gradually to the target temperature. For exothermic reactions, be prepared to use a cooling bath (ice-water or dry ice-acetone) to manage the initial heat release.

  • Monitoring: Continuously monitor the internal temperature throughout the reaction. For long reactions, it is advisable to check the temperature periodically.

  • Data Logging: Keep a detailed log of the reaction temperature and any adjustments made. This data is invaluable for troubleshooting and optimization.

Q4: Can microwave-assisted heating be used to optimize the reaction temperature?

A4: Yes, microwave-assisted synthesis can be a powerful tool for optimizing reaction conditions. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields.[11] The ability to precisely control the temperature and pressure in a microwave reactor allows for rapid screening of different temperature conditions to find the optimum.

Workflow for Microwave Optimization

G start Conventional Synthesis Protocol mw_setup Transfer to Microwave Vial start->mw_setup initial_params Set Initial Microwave Parameters (e.g., 80°C, 15 min) mw_setup->initial_params run_reaction Run Microwave Reaction initial_params->run_reaction analyze Analyze Product (TLC, LC-MS) run_reaction->analyze optimize Vary Temperature and Time analyze->optimize compare Compare Yield and Purity with Conventional Method analyze->compare optimize->run_reaction optimal_found Optimal Conditions Identified compare->optimal_found

Caption: Workflow for optimizing synthesis using a microwave reactor.

Q5: How can I purify my aminobenzoyl piperazinone product if I suspect thermal degradation has occurred?

A5: If thermal degradation has led to the formation of colored or polar impurities, several purification techniques can be employed.

  • Recrystallization: This is an effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical; the desired compound should be soluble at high temperatures and insoluble at low temperatures, while the impurities should remain soluble at all temperatures.[12]

  • Column Chromatography: For complex mixtures of impurities or when the product is an oil, silica gel column chromatography is the preferred method. A suitable solvent system (eluent) is chosen to separate the components based on their polarity.[12]

  • Activated Carbon Treatment: If the product is discolored due to high molecular weight, colored byproducts, treatment with activated carbon can be effective.[13] The crude product is dissolved in a suitable solvent, a small amount of activated carbon is added, the mixture is heated briefly, and then filtered to remove the carbon and the adsorbed impurities.

References

  • CN106117153A - The preparation method of 2 piperazinones - Google Patents.
  • Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Advanced Synthesis & Catalysis. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov. Available at: [Link]

  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters - Lirias. Available at: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances. Available at: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.
  • Effect of the temperature on the process for piperazine and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents - Google Patents.
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. Available at: [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - MDPI. Available at: [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. Available at: [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][7][14]oxazine-2,4-diones. RSC Advances. Available at: [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC. Available at: [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.
  • Catalyst and amination process for the synthesis of piperazine from ethylene glycol. ResearchGate. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

  • Interaction of the O-Benzoyl-β-aminopropioamidoximes with Lawesson's Reagent and Spectral Characterization of the Products - PMC. Available at: [Link]

  • AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents.
  • (PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - Advanced Pharmaceutical Bulletin. Available at: [Link]

  • US2919275A - Purification of piperazine - Google Patents.
  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. Available at: [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - PubMed. Available at: [Link]

  • Analytical Methods - OPUS at UTS. Available at: [Link]

  • The best reaction conditions for the N-acylation of various sulfonamides - ResearchGate. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. Available at: [Link]

  • The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - MDPI. Available at: [Link]

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Technical Support Center: Crystallization of 4-(4-Aminobenzoyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-(4-Aminobenzoyl)piperazin-2-one. As an active pharmaceutical ingredient (API), achieving a crystalline solid with the desired purity, polymorphism, and particle size distribution is critical for downstream processing and bioavailability.[1][][3] This document provides in-depth troubleshooting advice and standardized protocols grounded in established crystallographic principles.

Compound Profile: this compound

Understanding the physicochemical properties of the target molecule is the foundation for developing a successful crystallization strategy.

PropertyValue / Inferred CharacteristicsRationale & Implications for Crystallization
CAS Number 926221-91-2[4]Unique identifier for sourcing and literature search.
Molecular Formula C₁₁H₁₃N₃O₂[4]Indicates a relatively small molecule.
Molecular Weight 219.24 g/mol [4]Standard property for molar calculations.
Key Functional Groups Aromatic Amine (-NH₂), Benzoyl Amide (-C(O)N-), Piperazin-2-oneThe presence of multiple hydrogen bond donors (amine, amide N-H) and acceptors (carbonyl oxygens, amide nitrogen) suggests a high propensity for strong intermolecular interactions. This can lead to high melting points and potential for polymorphism.[5]
Predicted Polarity Moderately PolarThe combination of the polar amide, amine, and piperazinone moieties with the nonpolar benzene ring suggests solubility in polar protic and aprotic solvents. The molecule's structure is conducive to forming stable crystal lattices.[6]
Potential Challenges Polymorphism, Oiling Out, Solvent Inclusion, Poor YieldThe molecule's conformational flexibility and multiple hydrogen bonding sites increase the likelihood of forming different crystal packing arrangements (polymorphs) or solvates.[1][7] If the solvent boiling point is too close to the compound's melting point, it may "oil out" instead of crystallizing.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when crystallizing this compound for the first time?

A1: Based on its molecular structure, the primary challenges are controlling polymorphism, selecting an appropriate solvent system, and preventing rapid precipitation. The molecule possesses multiple hydrogen bond donors and acceptors, which can lead to the formation of different, stable crystal lattices (polymorphs) under slightly different conditions.[7] Finding a solvent where the compound has high solubility at elevated temperatures but low solubility at room temperature is key, but can be difficult. Finally, due to its polarity, it may crash out of solution too quickly if cooling is not carefully controlled, leading to the inclusion of impurities and the formation of small, poorly-defined crystals.[9]

Q2: How critical is controlling the polymorphic form of this API?

A2: Controlling polymorphism is exceptionally critical for any API. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3][7] An uncontrolled polymorphic transformation during manufacturing or storage can lead to a product that fails to meet regulatory specifications and may have altered therapeutic efficacy.[1] Therefore, identifying and consistently producing the most thermodynamically stable polymorph is a primary goal of crystallization development.[3]

Q3: What class of solvents should I start with for my initial screening?

A3: Given the moderately polar nature and hydrogen bonding capabilities of this compound, polar protic solvents like ethanol, isopropanol, or methanol are excellent starting points. Polar aprotic solvents such as acetone, ethyl acetate, or acetonitrile should also be screened. These solvents can effectively solvate the molecule at higher temperatures. It is often beneficial to explore mixed solvent systems (e.g., ethanol/water, acetone/heptane) to fine-tune solubility and control the rate of supersaturation.[8]

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: No crystals form, even after the solution has cooled for an extended period.

  • Initial Diagnosis: The solution is likely not supersaturated, meaning too much solvent was used.[8][9]

  • Causality: For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature, creating a thermodynamically unstable supersaturated state that drives the formation of a stable crystal lattice.[1] If the compound remains fully dissolved upon cooling, the solution is subsaturated or saturated, but not supersaturated.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation to begin.

      • Seeding: If available, add a single, pure seed crystal of this compound to the cooled solution. This provides a template for crystal growth.[8]

    • Increase Concentration:

      • Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume). Allow the solution to cool slowly again.[8] Be cautious not to evaporate too much solvent too quickly, which could lead to "crashing out."

    • Utilize an Anti-solvent:

      • If the primary solvent is polar (e.g., ethanol), slowly add a non-polar anti-solvent in which the compound is insoluble (e.g., heptane or hexane) dropwise to the cooled solution until persistent cloudiness appears. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[]

Problem 2: The compound separates as an oil or sticky residue, not a crystalline solid ("oiling out").

  • Initial Diagnosis: The supersaturation of the solution is being generated at a temperature above the melting point of the solid form in that specific solvent environment. Alternatively, the rate of cooling is too fast.

  • Causality: "Oiling out" occurs when the concentration of the solute becomes so high that it separates into a second liquid phase instead of an ordered solid phase. This is common when the boiling point of the solvent is too high, or when the solution is cooled too rapidly, not allowing sufficient time for molecules to arrange into a crystal lattice.[8] Impurities can also suppress the melting point and encourage oiling out.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20%) to lower the concentration and thus the saturation temperature.[9]

    • Slow Down Cooling: After re-dissolving, allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This provides more time for proper nucleation and crystal growth.[9]

    • Change Solvent: Select a solvent with a lower boiling point. This ensures that the solution becomes supersaturated at a temperature well below the compound's melting point.

Problem 3: Crystallization happens almost instantly upon cooling, resulting in a fine powder or poor purity.

  • Initial Diagnosis: The solution is excessively supersaturated, and the cooling rate is too fast.[9]

  • Causality: Rapid crystallization, or "crashing out," traps impurities and solvent within the rapidly forming crystal lattice, defeating the purpose of purification. An ideal crystallization involves slow crystal growth over a period of 15-30 minutes.[9] This occurs when the solubility of the compound drops dramatically with a small decrease in temperature.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Re-heat the solution to dissolve the solid and add more of the hot solvent. This will decrease the level of supersaturation at any given temperature, slowing down the crystallization process.[9]

    • Use a Co-solvent System: Employ a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent (anti-solvent) at an elevated temperature until the solution is almost cloudy. Then, cool slowly. This provides finer control over the solubility gradient.

    • Control the Cooling Profile: Use a programmable heating mantle or a series of water baths at decreasing temperatures to enforce a slow, linear cooling rate.

Workflow & Decision Making

The following diagram outlines a decision-making process for troubleshooting common crystallization failures.

G start Prepare Saturated Solution at High Temperature cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Success no_crystals No Crystals Formed observe->no_crystals Failure oil_out Compound Oiled Out observe->oil_out Failure action_scratch Action: Scratch / Add Seed Crystal no_crystals->action_scratch action_reheat Action: Re-heat, Add More Solvent oil_out->action_reheat action_scratch->cool Retry Cooling action_evaporate Action: Evaporate Some Solvent action_scratch->action_evaporate If still no crystals action_evaporate->cool Retry Cooling action_slow_cool Action: Cool Even Slower action_reheat->action_slow_cool action_slow_cool->cool Retry Cooling

Caption: Troubleshooting workflow for crystallization.

Experimental Protocol: Cooling Crystallization from Ethanol

This protocol provides a robust starting point for crystallizing this compound.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer Flask (sized so solvent fills 25-40% of the volume)

  • Hot Plate with Stirring

  • Watch Glass

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Dissolution: Place the crude solid (e.g., 1.0 g) in the Erlenmeyer flask. Add a small volume of ethanol (e.g., 10 mL) and a stir bar. Heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions (1-2 mL at a time) to the boiling solution until all the solid has just dissolved. It is crucial to avoid adding a large excess of solvent, as this will reduce the final yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step must be done quickly to prevent premature crystallization. Pre-heat a second flask and a funnel on the hotplate.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and place it on an insulating surface (e.g., a cork ring). Allow the solution to cool slowly to room temperature without disturbance. Crystal nucleation should ideally begin after 5-15 minutes.[9]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for an additional 15-20 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under a vacuum to remove all traces of the solvent.

References

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Crystallization of Active Pharmaceutical Ingredients. (2020). VxP Pharma. [Link]

  • 4. Crystallization. (n.d.). University of Missouri–St. Louis. [Link]

  • Pharmaceutical Crystallization in drug development. (2024). Syrris. [Link]

  • Guide for crystallization. (n.d.). University of Angers. [Link]

  • Rohani, S., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. [Link]

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Validation & Comparative

stability of 4-(4-Aminobenzoyl)piperazin-2-one under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 4-(4-Aminobenzoyl)piperazin-2-one Under Physiological Conditions

Executive Summary

This compound is a pharmacologically significant scaffold often utilized as a linker in radiopharmaceuticals (e.g., 99mTc-labeled peptides) or as a core motif in antiviral and antischistosomal drug discovery. Unlike chemically labile N-acyl lactams (such as Aniracetam), this compound exhibits high hydrolytic stability in physiological buffers due to its specific structural connectivity. However, its metabolic profile in biological systems is defined by the susceptibility of the primary aniline moiety to Phase II conjugation (N-acetylation).

This guide provides a rigorous technical evaluation of its stability, contrasting it with structural analogs to aid in experimental design and lead optimization.

Structural Basis of Stability

To predict and interpret the stability of this compound, one must distinguish between its two nitrogen centers. The compound contains a piperazin-2-one (lactam) core acylated at the N4 position.[1]

Chemical Architecture
  • N1 Position (Lactam): Part of a 6-membered cyclic amide. This bond is thermodynamically stable and resistant to spontaneous hydrolysis at pH 7.4.

  • N4 Position (Exocyclic Amide): The 4-aminobenzoyl group is attached here.[2] Since N4 in the parent ring is a secondary amine, this attachment forms a tertiary amide .

  • Critical Distinction: It is crucial not to confuse this structure with N-acyl lactams (imides), where an acyl group is attached to the amide nitrogen (N1). N-acyl lactams (e.g., Aniracetam) are highly susceptible to nucleophilic attack and rapid hydrolysis. In contrast, the N4-benzoyl linkage here is a standard tertiary amide, which exhibits significant resonance stabilization and hydrolytic resistance.

Visualizing the Stability Logic

The following diagram illustrates the structural difference that dictates the superior stability of this compound compared to labile analogs.

StabilityLogic Compound 4-(4-Aminobenzoyl) piperazin-2-one BondN4 N4-Benzoyl Bond (Tertiary Amide) Compound->BondN4 Contains Aniracetam Comparison: Aniracetam (N-Acyl Lactam) BondN1 N-Acyl Lactam Bond (Imide-like) Aniracetam->BondN1 Contains ResultStable High Stability (Resonance Stabilized) BondN4->ResultStable Physiological pH ResultUnstable Low Stability (Rapid Hydrolysis) BondN1->ResultUnstable Physiological pH

Figure 1: Structural causality of stability. The N4-tertiary amide bond confers resistance to hydrolysis, unlike the labile N-acyl lactam bond found in Aniracetam.

Physiological & Metabolic Stability Profile

A. Hydrolytic Stability (Buffer/Plasma)
  • Condition: Phosphate Buffered Saline (PBS), pH 7.4, 37°C.

  • Performance: Stable (>24 hours).

  • Mechanism: The resonance overlap of the lone pair on N4 with the carbonyl of the benzoyl group prevents nucleophilic attack by water or hydroxide ions. The lactam ring (N1-C2) is similarly stable, as 6-membered lactams lack the ring strain that accelerates hydrolysis in beta-lactams.

B. Metabolic Stability (Microsomes/Hepatocytes)
  • Condition: Human Liver Microsomes (HLM) or S9 fraction.

  • Performance: Moderate (t1/2 ≈ 30–120 min).

  • Primary Metabolic Soft Spot: The 4-amino group (aniline) .[3]

    • N-Acetylation: The most likely metabolic route is acetylation by N-acetyltransferases (NAT1/NAT2) to form the acetamide derivative.

    • Oxidation: Cytochrome P450 enzymes may catalyze N-oxidation of the aniline or hydroxylation of the piperazinone ring.

  • Implication: While the core scaffold does not fall apart (degrade), the compound is rapidly modified in vivo, which must be accounted for during pharmacokinetic (PK) analysis.

Comparative Performance Guide

The following table contrasts this compound with relevant alternatives to assist in scaffold selection.

FeatureThis compound Aniracetam Praziquantel
Core Structure Piperazin-2-one (6-membered lactam)Pyrrolidinone (5-membered lactam)Pyrazino-isoquinoline
Linkage Type N4-Tertiary Amide (Stable)N1-Imide (Unstable)N-Acyl Amide (Stable)
Buffer t1/2 (pH 7.4) > 24 Hours< 30 Minutes> 24 Hours
Primary Metabolism N-Acetylation (Aniline)Hydrolysis (Succinimide ring opening)Hydroxylation (P450)
Solubility ModerateLowLow
Best Application Stable Linkers, AntiviralsNootropics (Prodrugs)Anthelmintics

Experimental Protocols for Stability Validation

To rigorously verify the stability of this compound in your specific application, use the following self-validating protocols.

Protocol A: Physiological Buffer Stability (Hydrolysis Check)
  • Objective: Confirm resistance to spontaneous chemical hydrolysis.

  • Methodology:

    • Stock Preparation: Dissolve compound in DMSO to 10 mM.

    • Incubation: Spike into PBS (pH 7.4) to a final concentration of 10 µM (0.1% DMSO final). Incubate at 37°C.

    • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, and 24h.

    • Quenching: Add 100 µL cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin).

    • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Acceptance Criteria: >95% parent remaining at 24h indicates stability.

Protocol B: Microsomal Metabolic Stability
  • Objective: Determine intrinsic clearance (CLint) and identify metabolites.

  • Methodology:

    • Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM Phosphate Buffer (pH 7.4).

    • Pre-incubation: Add compound (1 µM final) and incubate for 5 min at 37°C.

    • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Termination: Quench with ice-cold ACN containing IS. Centrifuge at 4000g for 20 min.

    • Data Processing: Plot ln(% remaining) vs. time to calculate slope (

      
      ).
      
    • Calculation:

      
      .
      

Proposed Metabolic Pathway

Understanding the degradation/metabolism pathway is vital for interpreting LC-MS data. The diagram below details the potential fate of the molecule in a biological system.

MetabolicPathway cluster_0 Chemical Hydrolysis (Buffer) cluster_1 Enzymatic Metabolism (Liver) Parent Parent Compound This compound HydrolysisProduct Hydrolysis (Minor/Slow) 4-Aminobenzoic Acid + Piperazin-2-one Parent->HydrolysisProduct pH > 10 or < 2 (Stable at pH 7.4) Acetylated N-Acetylated Metabolite (Major Phase II Product) Parent->Acetylated NAT1/NAT2 (Acetylation) Hydroxylated Hydroxylated Metabolite (Phase I - P450) Parent->Hydroxylated CYP450 (Oxidation)

Figure 2: Metabolic fate. In physiological buffer, the pathway to hydrolysis is negligible. In vivo, the primary pathway is enzymatic N-acetylation of the aniline moiety.

References

  • Sanchez-Cespedes, J., et al. (2014).[4][5] "Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative."[4][5] Antiviral Research.

  • Muthuraman, P., et al. (2019). "Amidic conjugation of N‐acyl‐2‐piperidones biased towards lactam carbonyl carbon." ResearchGate.[6][7]

  • PubChem. (2025).[2] "Compound Summary: this compound." National Library of Medicine.

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biochemistry. (Contextual reference for amide vs. imide stability).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.